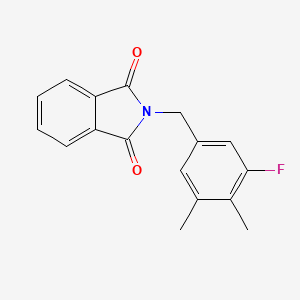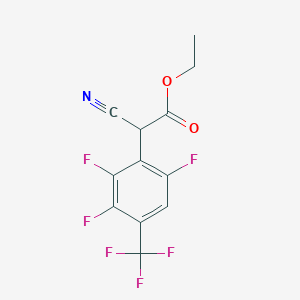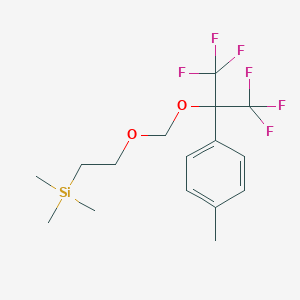
N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide (3F-DM-PPA) is a synthetic compound that has been used in a variety of scientific fields, including organic chemistry, pharmaceutical chemistry, and biochemistry. It is a derivative of phthalimide, a type of organic molecule, and has a fluoro-methylbenzyl group attached to the nitrogen atom. 3F-DM-PPA is a versatile compound, and its unique structure makes it useful in a wide range of applications.
Wissenschaftliche Forschungsanwendungen
N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide is used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a wide range of organic compounds, and as a reagent in the synthesis of pharmaceuticals. It is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of metal-organic frameworks. Additionally, N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide has been used as a ligand in the synthesis of metal complexes, and as a fluorescent probe in biochemistry and cell biology applications.
Wirkmechanismus
N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide is a versatile compound, and its unique structure makes it useful in a wide range of applications. Its structure allows it to act as a substrate for a variety of reactions, and its fluoro-methylbenzyl group allows it to act as a ligand in the synthesis of metal complexes. Additionally, its fluoro-methylbenzyl group can act as a fluorescent probe, allowing it to be used to study biochemical and physiological processes.
Biochemical and Physiological Effects
N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide has been used in a variety of studies to investigate the biochemical and physiological effects of various compounds. For example, it has been used to study the effects of drugs on cells, the effects of hormones on cells, and the effects of toxins on cells. Additionally, N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide has been used to study the effects of proteins on DNA, the effects of enzymes on proteins, and the effects of drugs on enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide has several advantages for lab experiments. It is a relatively inexpensive compound, and its unique structure makes it useful in a wide range of applications. Additionally, its fluoro-methylbenzyl group allows it to act as a fluorescent probe, allowing it to be used to study biochemical and physiological processes. However, N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide also has some limitations. It is a relatively unstable compound, and its fluoro-methylbenzyl group can react with other compounds, making it difficult to use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for the use of N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide. It could be used as a fluorescent probe in the study of cell signaling pathways and the study of gene expression. Additionally, it could be used to study the structure and function of proteins and enzymes, and to study the effects of drugs on cells. Additionally, N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide could be used to study the effects of toxins on cells, and to study the effects of hormones on cells. Finally, N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide could be used to study the effects of metals on proteins and enzymes, and to study the effects of drugs on enzymes.
Synthesemethoden
N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide can be synthesized in a two-step process. The first step involves the reaction of phthalic anhydride with 3-fluoro-4,5-dimethylbenzyl bromide in the presence of a base, such as sodium hydroxide. This reaction produces N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide and an anhydride byproduct. The second step involves the removal of the anhydride byproduct by treating the reaction mixture with aqueous sulfuric acid. This yields a solution of pure N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide.
Eigenschaften
IUPAC Name |
2-[(3-fluoro-4,5-dimethylphenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-10-7-12(8-15(18)11(10)2)9-19-16(20)13-5-3-4-6-14(13)17(19)21/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUODCNRFOOUUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)F)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S-Trans)- 4-[[(1,1-Dimethylethoxy)carbonyl]oxy]-1,2-pyrrolidinedicarboxylic acid 1-(t-butyl) 2-ethyl ester](/img/structure/B6311822.png)







